

A Comparative Guide to the Kinetics of Hindered Cyclohexanone Reactions

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Compound of Interest

Compound Name: 2,4-Di-tert-butylcyclohexanone

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For researchers, scientists, and professionals in drug development, understanding the kinetics of reactions involving hindered cyclohexanones is crucial for predicting reaction outcomes, optimizing conditions, and developing efficient synthetic routes. The steric hindrance imposed by substituents on the cyclohexanone ring significantly influences reaction rates and stereoselectivity. This guide provides a comparative analysis of the kinetics of several key reactions involving hindered cyclohexanones, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The following table summarizes kinetic data for various reactions of hindered cyclohexanones, offering a quantitative comparison of their reaction rates under different conditions.

Reaction Type	Substrate	Reagent /Catalyst	Solvent	Temperature (°C)	Rate Constant (k)	Activation Energy (Ea) (kJ/mol)	Reference
Hydrogenation	Cyclohexanone	[RuH(CO) ₂ (NCMe) ₂ (PPh ₃) ₂]BF ₄	2-Methoxy ethanol	90	$r = k[\text{Ru}][\text{H}_2]$	-	[1][2]
Hydrogenation	Cyclohexanone	[OsH(CO) ₂ (NCMe) ₂ (PPh ₃) ₂]BF ₄	2-Methoxy ethanol	90	$r = k[\text{Os}][\text{H}_2]$	Higher than Ru catalyst	[2]
Self-Condensation	Cyclohexanone	Sodium Hydroxide	-	127-149	-	132.6	[3]
Ketalization	Cyclohexanone	Brønsted Acidic Ionic Liquids	-	40-70	-	-	[4]
Iodination	Cyclohexanone	Triiodide / H ⁺	-	Not specified	Rate = $k[\text{C}_6\text{H}_{10}\text{O}][\text{I}_3^-]^a[\text{H}^+]^b$	-	[5]
Oxidation	Cyclohexanone	tert-butyl hydroperoxide / Fe-N-C catalyst	-	Not specified	-	-	[6]

Note: The rate expressions and constants are presented as reported in the respective studies. Direct comparison of rate constants should be done with caution due to varying reaction orders and units.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for key kinetic studies of hindered cyclohexanone reactions.

Kinetic Study of Cyclohexanone Hydrogenation

This protocol is based on the studies of homogeneous hydrogenation of cyclohexanone using cationic ruthenium and osmium complexes.^{[1][2]}

Materials:

- Cyclohexanone
- Catalyst: $[\text{MH}(\text{CO})(\text{NCMe})_2(\text{PPh}_3)_2]\text{BF}_4$ (M = Ru, Os)
- Solvent: 2-Methoxyethanol
- High-pressure reactor equipped with a magnetic stirrer and a heating system
- Gas chromatograph (GC) for monitoring reactant and product concentrations

Procedure:

- The reactor is charged with a solution of the catalyst in 2-methoxyethanol.
- Cyclohexanone is added to the reactor.
- The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.
- The reaction mixture is heated to the desired temperature and stirred vigorously.

- Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by GC to determine the concentrations of cyclohexanone and cyclohexanol.
- The initial reaction rate is determined from the initial slope of the concentration versus time plot.
- The reaction order with respect to the catalyst, cyclohexanone, and hydrogen is determined by systematically varying their initial concentrations.

Kinetic Study of Cyclohexanone Self-Condensation

This protocol is adapted from the study of the alkali-catalyzed self-condensation of cyclohexanone.[3]

Materials:

- Cyclohexanone
- Catalyst: Sodium hydroxide (NaOH)
- Batch reactor equipped with a stirrer and temperature control
- Gas chromatograph/mass spectrometer (GC/MS) for product identification and quantification

Procedure:

- The batch reactor is charged with cyclohexanone and the sodium hydroxide catalyst.
- The reactor is heated to the desired temperature (e.g., 127-149 °C).
- The reaction is carried out under pressure to prevent evaporation or under vacuum to remove water produced.
- Samples are taken at different time intervals and analyzed by GC/MS to quantify the conversion of cyclohexanone and the formation of dimer, trimer, and tetramer products.
- A kinetic model is developed by fitting the experimental data to appropriate rate equations.

Kinetic Study of Nucleophilic Addition to Hindered Cyclohexanones

This protocol is based on studies of the stereoselectivity of nucleophilic additions to hindered cyclohexanones.^[7]

Materials:

- Hindered cyclohexanone (e.g., 4-tert-butylcyclohexanone)
- Nucleophilic reagent (e.g., Grignard reagent, organolithium reagent, or a hydride)
- Anhydrous solvent (e.g., diethyl ether, THF)
- Apparatus for reactions under inert atmosphere
- Analytical instruments for product ratio determination (e.g., GC, NMR)

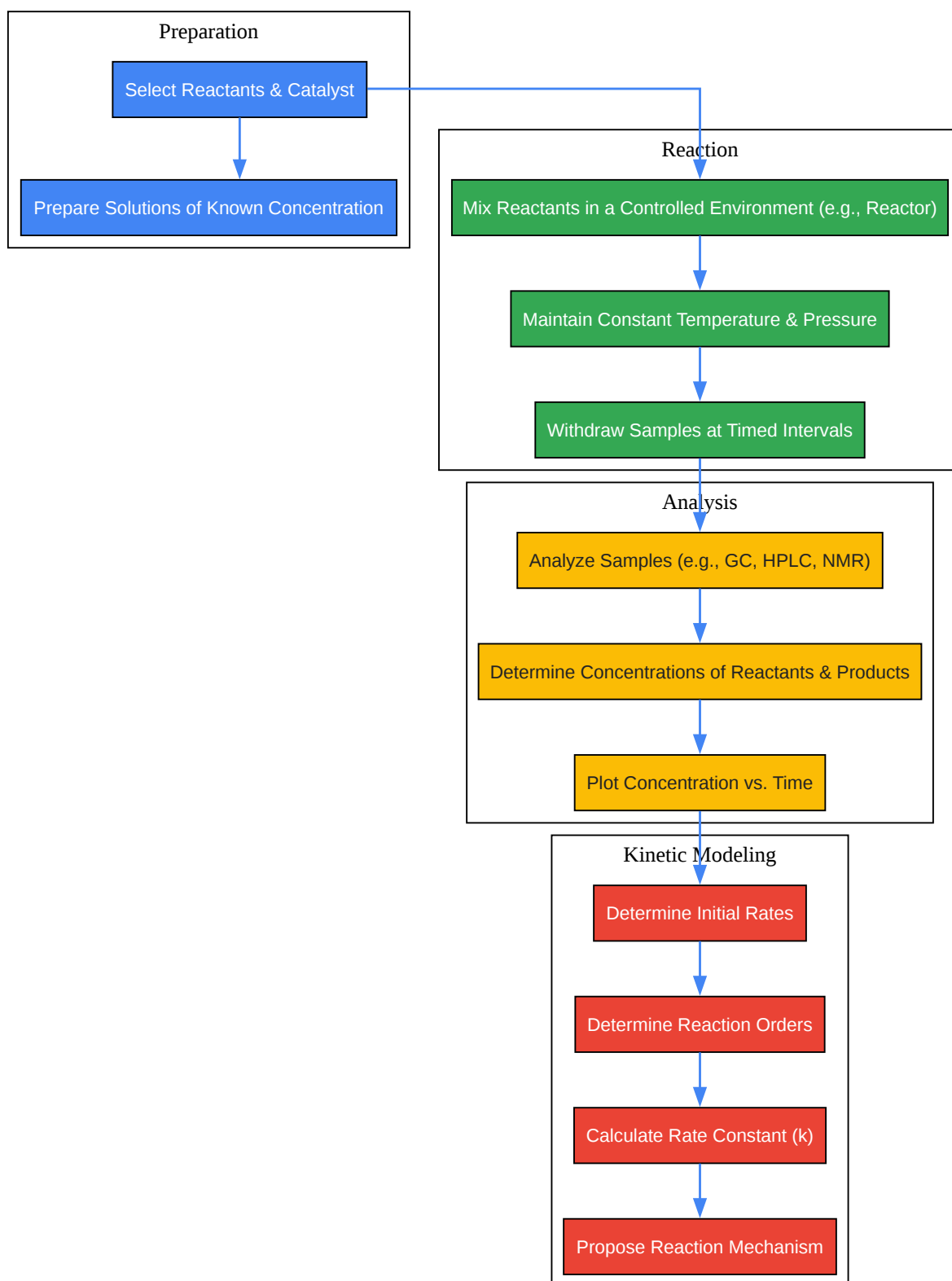
Procedure:

- The hindered cyclohexanone is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).
- The nucleophilic reagent is added dropwise to the stirred solution.
- The reaction is allowed to proceed for a specified time.
- The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
- The product mixture is extracted, dried, and the solvent is removed.
- The ratio of axial to equatorial alcohol products is determined using GC or NMR spectroscopy to assess the stereoselectivity of the addition.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a hindered cyclohexanone reaction.

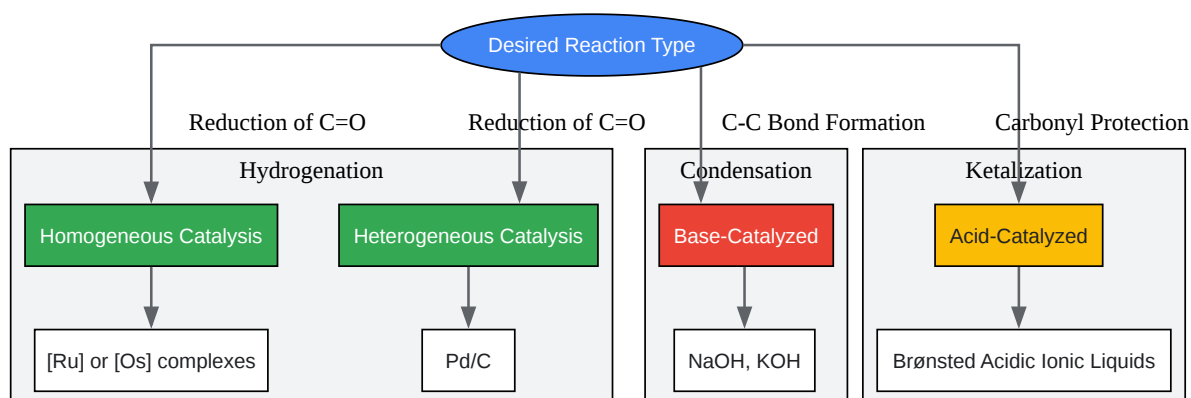


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Caption: Workflow for a kinetic study of a hindered cyclohexanone reaction.

Signaling Pathway for Catalyst Selection

The choice of catalyst is critical in reactions of hindered cyclohexanones. The following diagram presents a simplified decision-making pathway for catalyst selection based on the desired reaction type.



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Caption: Decision pathway for selecting a catalyst for cyclohexanone reactions.

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